molecular formula C10H13N B15371149 Benzenamine, 5-methyl-2-(2-propenyl)- CAS No. 477983-48-5

Benzenamine, 5-methyl-2-(2-propenyl)-

Cat. No.: B15371149
CAS No.: 477983-48-5
M. Wt: 147.22 g/mol
InChI Key: OSTCNIIZUAUWFZ-UHFFFAOYSA-N
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Description

Benzenamine, 5-methyl-2-(2-propenyl)- is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenamine, 5-methyl-2-(2-propenyl)-, and how can reaction conditions be optimized?

  • Methodological Answer : Common strategies include allylation of 5-methylaniline using propenyl halides or via cross-coupling reactions. For example, coupling propenylamine derivatives with substituted benzene rings under palladium catalysis (analogous to Scheme 1 in ). Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (dichloromethane or acetone/water mixtures), and catalyst loading. Monitoring by TLC or HPLC ensures reaction progress. To minimize oxidation byproducts (e.g., formation of quinones), inert atmospheres (N₂/Ar) are recommended .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the propenyl group (δ 5.0–6.0 ppm for vinyl protons) and methyl substituent (δ 2.3–2.5 ppm).
  • GC-MS or LC-MS : Determines molecular weight (151.18 g/mol) and purity.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate the compound from synthetic byproducts (e.g., unreacted aniline derivatives) .

Q. What are the key stability considerations during storage?

  • Methodological Answer : Store in amber vials at –20°C under inert gas to prevent oxidation (e.g., formation of nitroso derivatives) and photodegradation . Degradation products can be identified via comparative HPLC analysis before and after accelerated aging (40°C/75% RH for 4 weeks). Stability is pH-dependent; avoid acidic conditions that may hydrolyze the propenyl group .

Advanced Research Questions

Q. How can electrophilic aromatic substitution (EAS) reactivity and regioselectivity be investigated?

  • Methodological Answer : Perform nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄) reactions. The methyl group is ortho/para-directing, while the propenyl group may exert steric hindrance. Regioselectivity is analyzed via NMR (integration of substituent peaks) and computational modeling (DFT calculations for transition state energies). Competitive experiments with deuterated analogs can clarify directing effects .

Q. What methodologies assess metabolic stability and toxicity in preclinical studies?

  • Methodological Answer :

  • In Vitro Metabolic Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. CYP450 isoforms responsible for metabolism are identified using isoform-specific inhibitors.
  • Toxicity Screening : Measure methemoglobinemia induction in erythrocyte assays ( ) and assess hepatotoxicity in primary hepatocytes (LDH release assays). Dose-response curves and IC₅₀ values guide safe exposure limits .

Q. How can contradictory biological activity data across assays be resolved?

  • Methodological Answer : Systematically compare assay conditions:

  • Cell Line Variability : Test in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
  • Solubility/DMSO Artifacts : Ensure compound solubility (<0.1% DMSO) and include vehicle controls.
  • Orthogonal Assays : Validate hits using SPR (binding affinity) and functional assays (e.g., calcium flux for receptor activity) .

Q. What computational approaches predict reactivity with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases).
  • MD Simulations : Assess binding stability over 100-ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity using datasets from analogous compounds ( ) .

Properties

CAS No.

477983-48-5

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

5-methyl-2-prop-2-enylaniline

InChI

InChI=1S/C10H13N/c1-3-4-9-6-5-8(2)7-10(9)11/h3,5-7H,1,4,11H2,2H3

InChI Key

OSTCNIIZUAUWFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC=C)N

Origin of Product

United States

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